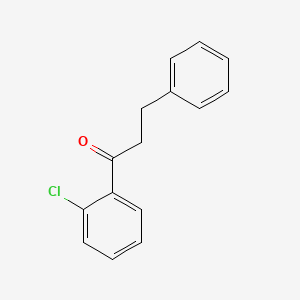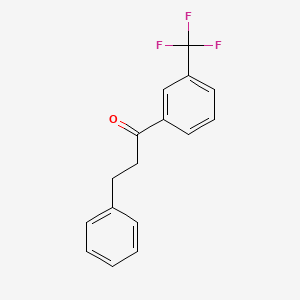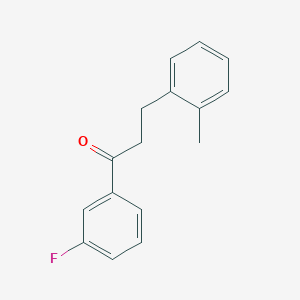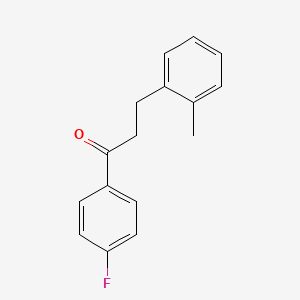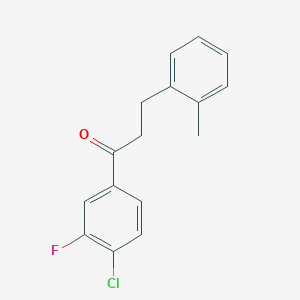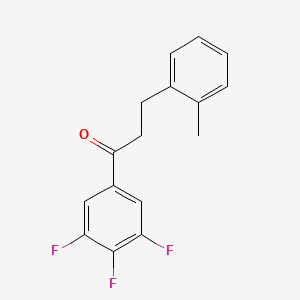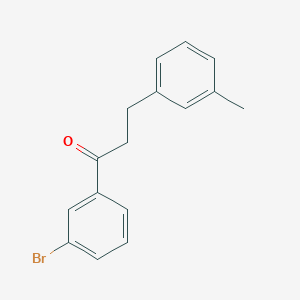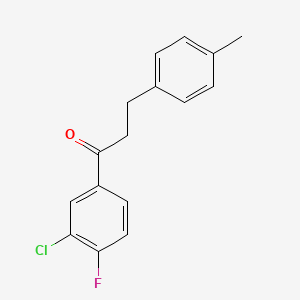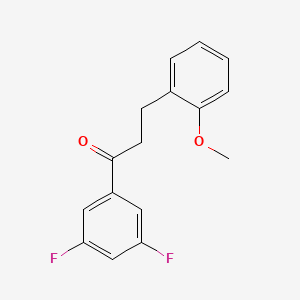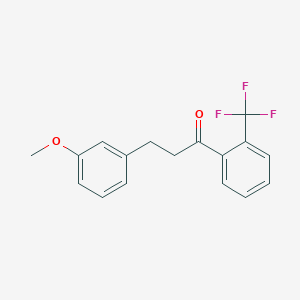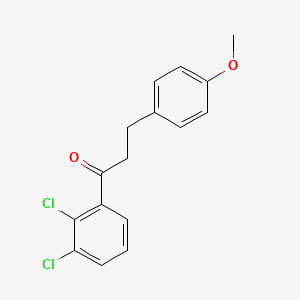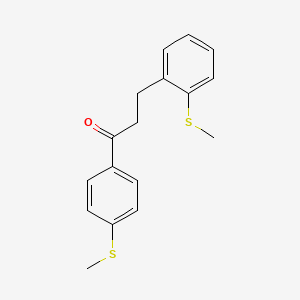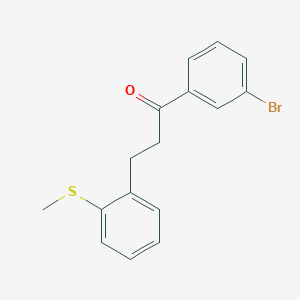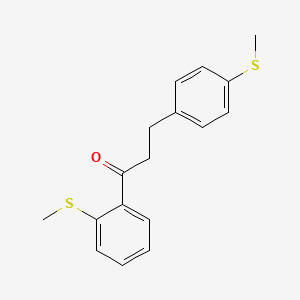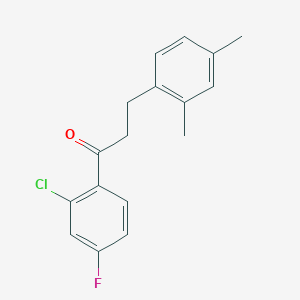
2'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of chlorinated phenolic compounds can be complex, involving multiple steps and conditions that affect the yield and selectivity of the desired product. For instance, the electrooxidative double ene-type chlorination is used to prepare 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene with a 72% yield, indicating that electrochemical methods can be effective for introducing chlorine atoms into organic molecules . Similarly, chlorination reactions of substituted dimethylphenols have been described, yielding chlorocyclohexa-2,5-dienones when performed in acetic acid or acetic anhydride solution . These methods could potentially be adapted for the synthesis of "2'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone."
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of chlorinated compounds. For example, the crystal structure analyses of various chlorinated compounds have been reported, providing detailed information about their molecular geometry and conformation . These analyses are crucial for understanding the spatial arrangement of atoms within a molecule, which can influence its reactivity and physical properties.
Chemical Reactions Analysis
The reactivity of chlorinated phenolic compounds can vary significantly depending on the substituents and reaction conditions. The chlorination of 2,4-dimethylphenols leads to different products based on the solvent used, indicating that the reaction pathway can be influenced by the reaction medium . Moreover, the modification of methyl groups during chlorination reactions has been noted, which could be relevant for understanding the chemical behavior of "2'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone" .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds are closely related to their molecular structure. For instance, the density, crystal system, and space group parameters are determined through X-ray analysis, which can also reveal the presence of intramolecular hydrogen bonds . These properties are essential for predicting the solubility, stability, and reactivity of the compound.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactivity Studies
Studies have focused on the synthesis and chemical reactivity of chloro- and fluoro-substituted phenolic compounds, highlighting their potential in creating new materials or understanding chemical reactions. For instance, research on the synthesis and spectral analysis of chloro- and fluoro-substituted compounds provides valuable insights into their molecular geometry and chemical reactivity, which could be relevant for materials science and chemical engineering applications (R. Satheeshkumar et al., 2017).
Environmental Remediation
Another significant application area is environmental remediation, where studies explore the degradation of aromatic organic pollutants using advanced methods. For example, research on sonochemical degradation processes for chlorophenols and fluorophenols has demonstrated the potential for mineralizing such pollutants in aqueous solutions, offering a pathway for cleaning water contaminated with similar organohalogen compounds (S. Goskonda et al., 2002).
Materials Science
In materials science, the exploration of new materials for nonlinear optics has included the study of compounds with fluorophenoxy and dimethylphenoxy groups, indicating the relevance of fluorinated and methylated phenolic compounds in developing advanced optical materials (R. Boese et al., 2002).
Analytical Chemistry Applications
The determination and analysis of phenolic compounds in environmental samples have also been a significant area of research. Techniques for identifying and quantifying phenols and their derivatives, including chloro- and fluoro-substituted phenols, are critical for monitoring environmental pollution and understanding the fate of these compounds in natural systems (D. Feshin et al., 2013).
Antipathogenic Research
Research on new thiourea derivatives, including those derived from chlorophenyl and fluorophenyl compounds, has shown potential antipathogenic activity, indicating the importance of such chemical structures in developing new antimicrobial agents (Carmen Limban et al., 2011).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(19)10-16(15)18/h3-4,6-7,9-10H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZCEZZTYDINHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)F)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644699 | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Chloro-3-(2,4-dimethylphenyl)-4'-fluoropropiophenone | |
CAS RN |
898794-38-2 | |
| Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-38-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-4-fluorophenyl)-3-(2,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



